molecular formula C5H2F3IN2 B13005822 5-Iodo-2-(trifluoromethyl)pyrimidine CAS No. 1443533-55-8

5-Iodo-2-(trifluoromethyl)pyrimidine

Cat. No.: B13005822
CAS No.: 1443533-55-8
M. Wt: 273.98 g/mol
InChI Key: YMTZENNBTLAOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine typically involves the iodination of 2-(trifluoromethyl)pyrimidine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets .

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 5-Iodo-2-(trifluoromethyl)pyridine

Comparison: While 5-Iodo-2-(trifluoromethyl)pyrimidine shares structural similarities with these compounds, its unique pyrimidine ring system imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as in the synthesis of nucleoside analogs for antiviral drugs, compared to its pyridine counterparts .

Properties

CAS No.

1443533-55-8

Molecular Formula

C5H2F3IN2

Molecular Weight

273.98 g/mol

IUPAC Name

5-iodo-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H

InChI Key

YMTZENNBTLAOOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)I

Origin of Product

United States

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